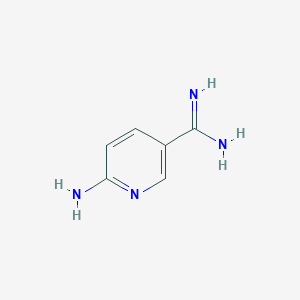
Gadolinium silicide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium silicide is a compound composed of gadolinium and silicon. It is known for its high magnetization, low Curie temperature, and low toxicity in biological environments. These properties make it an interesting material for various scientific and industrial applications .
Vorbereitungsmethoden
Gadolinium silicide can be prepared using several methods. One common method involves the surfactant-assisted ball milling of arc-melted bulk ingots of the compound. This process allows for the production of nanoparticles with a wide range of crystallite sizes . Another method involves high-temperature evaporation in a vacuum, which leads to a sequence of phase transformations from Gd5Si3 to Gd5Si4 to GdSi .
Analyse Chemischer Reaktionen
Gadolinium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, gadolinium reacts with oxygen and water to form gadolinium hydroxide. It also reacts with halogens to form gadolinium halides, such as gadolinium fluoride . These reactions typically occur under specific conditions, such as high temperatures or the presence of specific reagents.
Wissenschaftliche Forschungsanwendungen
Gadolinium silicide has several scientific research applications. In the field of medicine, it is used in magnetic hyperthermia, a treatment technique for cancer. The heat produced by this compound nanoparticles in radio frequency magnetic fields can destroy cancerous cells or retard their growth . Additionally, its low toxicity makes it suitable for biological environments. In industry, this compound is used for its magnetic and magnetothermal properties, which are beneficial in various applications .
Wirkmechanismus
The mechanism of action of gadolinium silicide involves its magnetic and magnetothermal properties. When exposed to an alternating current magnetic field, this compound nanoparticles transform the magnetic field energy into heat through different magnetic loss mechanisms, such as Néel and Brownian losses. This heat can be used for therapeutic purposes, such as in magnetic hyperthermia for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Gadolinium silicide is unique due to its high magnetization and low Curie temperature. Similar compounds include other rare-earth silicides, such as dysprosium silicide and terbium silicide. These compounds also exhibit magnetic properties but may differ in their Curie temperatures and specific applications .
Eigenschaften
CAS-Nummer |
12134-75-7 |
|---|---|
Molekularformel |
GdSi2+3 |
Molekulargewicht |
213.4 g/mol |
InChI |
InChI=1S/Gd.2Si/q+3;; |
InChI-Schlüssel |
MDYZLTUIAFSQMZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Si].[Si].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


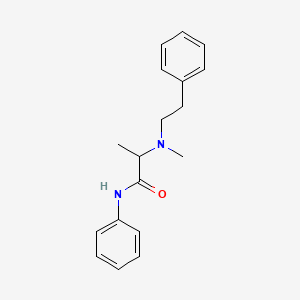
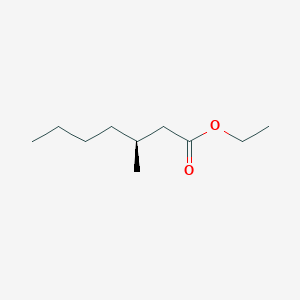

![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B13447158.png)

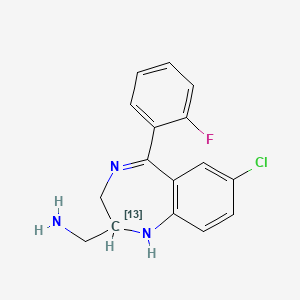
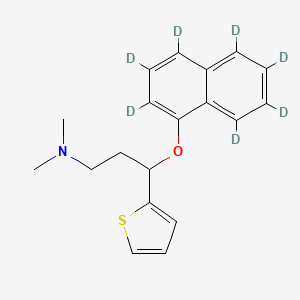
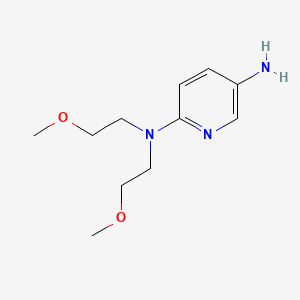
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)
![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
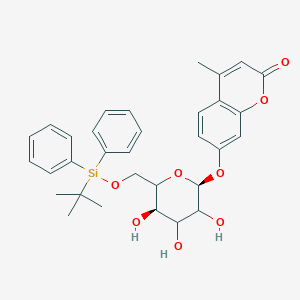

![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
